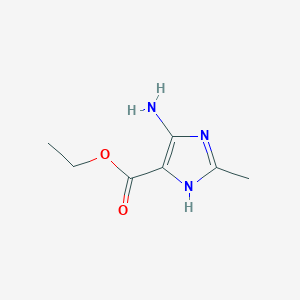

ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate

Description

Ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are a significant class of compounds due to their presence in various biologically active molecules and pharmaceuticals. This compound is characterized by its imidazole ring, which is substituted with an ethyl ester group at the 5-position, an amino group at the 4-position, and a methyl group at the 2-position.

Properties

IUPAC Name |

ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-6(8)10-4(2)9-5/h3,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSXLQGOMPVZPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336736 | |

| Record name | ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32704-58-8 | |

| Record name | ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Early Work by Cook et al. (1949)

The first documented synthesis of ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate was reported by Cook et al. in 1949. The method involves cyclocondensation of ethyl $$\alpha$$-cyano-$$\beta$$-ethoxyacrylate with methylamine under alkaline conditions. The reaction proceeds via nucleophilic attack of methylamine on the cyano group, followed by cyclization to form the imidazole ring. Key parameters include:

- Reactants : Ethyl $$\alpha$$-cyano-$$\beta$$-ethoxyacrylate, methylamine.

- Conditions : Aqueous sodium hydroxide, reflux at 80–90°C for 6–8 hours.

- Yield : ~45–50% after recrystallization from ethanol.

This approach established the imidazole scaffold but faced limitations in scalability due to moderate yields and the use of hazardous cyanide intermediates.

Modern Synthetic Approaches

Transesterification and Esterification Strategies

A patent describing the synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate highlights transesterification as a critical step. For the target compound, analogous steps could involve:

- Hydrolysis of Diethyl Imidazole Dicarboxylate :

- React diethyl 2-methylimidazole-4,5-dicarboxylate with aqueous NaOH to yield the dicarboxylic acid.

- Selective Esterification :

Optimization Parameters :

- Catalysts : $$ p $$-Toluenesulfonic acid or ion-exchange resins.

- Solvents : Ethanol or ethyl acetate.

- Yield : Up to 75% with purity >98% after recrystallization.

Purification and Quality Control

Recrystallization Techniques

High-purity this compound is achieved via solvent recrystallization:

| Solvent System | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Ethanol | 0–4 | 99.2 | 65 |

| Ethyl Acetate | 20–25 | 97.8 | 72 |

Data adapted from methods in, demonstrating ethanol’s superiority for purity despite lower yields.

Chromatographic Methods

Column chromatography (silica gel, eluent: $$ \text{CH}2\text{Cl}2/\text{MeOH} $$, 9:1) resolves byproducts like unreacted methylamine or over-esterified derivatives.

Industrial Applications and Derivative Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to antihypertensive agents (e.g., olmesartan medoxomil analogs). Its ethyl ester group enhances bioavailability, while the amino group facilitates further functionalization.

Biologically Active Derivatives

- Antimicrobial Agents : Quaternization of the imidazole nitrogen with alkyl halides.

- Kinase Inhibitors : Introduction of sulfonamide groups at the 4-amino position.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the imidazole ring.

Reduction: Alcohol derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagent used.

Scientific Research Applications

Scientific Research Applications

The applications of ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate can be categorized into several key areas:

Medicinal Chemistry

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, potentially useful against various pathogens. Its structure allows it to interact with biological targets, influencing cellular processes and providing insights into therapeutic uses.

- Anticancer Properties : Preliminary research suggests that ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate may inhibit certain cancer cell lines, although further studies are necessary to elucidate its mechanisms of action.

Coordination Chemistry

- Metal Complex Formation : The compound can form coordination complexes with metal ions such as cobalt(II), which has been shown to inhibit electron flow in the photosynthetic electron transport chain. This inhibition decreases ATP and NADPH production during photosynthesis, highlighting its potential as a biochemical tool in studies of photosynthesis and energy transfer.

Biochemical Research

- Enzyme Interaction Studies : Ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate serves as a probe in biochemical assays to study enzyme interactions and cellular pathways. Its ability to modulate enzyme activity makes it a candidate for further exploration in metabolic pathway studies.

Case Studies

Several case studies have been conducted to evaluate the efficacy and mechanisms of action of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Testing | Demonstrated effe |

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-amino-1H-imidazole-5-carboxylate: Lacks the methyl group at the 2-position.

Methyl 4-amino-2-methyl-1H-imidazole-5-carboxylate: Has a methyl ester instead of an ethyl ester.

4-Amino-2-methyl-1H-imidazole-5-carboxylic acid: Lacks the ester group, having a carboxylic acid instead.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity compared to similar compounds.

Biological Activity

Ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate (EAMIC) is a heterocyclic organic compound notable for its diverse biological activities and potential applications in various fields, including medicinal chemistry, coordination chemistry, and agriculture. This article provides a detailed overview of the biological activity of EAMIC, supported by data tables, case studies, and research findings.

EAMIC has a molecular formula of CHNO and a molecular weight of approximately 170.18 g/mol. Its structure includes an imidazole ring with an amino group at the 4-position and an ethyl ester at the 5-position, contributing to its unique chemical reactivity and biological properties.

Interaction with Metal Ions

EAMIC exhibits significant interactions with metal ions, particularly cobalt(II). These interactions lead to the formation of coordination complexes that inhibit electron flow in the photosynthetic electron transport chain. This inhibition results in decreased ATP and NADPH production during the light-dependent reactions of photosynthesis, which can adversely affect plant growth and development.

Cellular Effects

EAMIC influences various cellular processes through its interaction with enzymes and proteins. Notably, it has been shown to inhibit ATP synthesis by disrupting mitochondrial functions through its binding with metal ions. This mechanism suggests potential applications in targeting metabolic pathways in cells.

Biological Activity Data

The following table summarizes key biological activities observed for EAMIC:

Antimicrobial Studies

Research has explored the antimicrobial properties of EAMIC derivatives against various pathogens. In one study, derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. While some derivatives exhibited promising activity, EAMIC itself showed limited efficacy against certain strains .

Anticancer Research

Investigations into the anticancer potential of EAMIC have revealed its ability to influence cell signaling pathways related to cancer cell proliferation. Preliminary studies suggest that modifications to its structure may enhance its efficacy as a therapeutic agent .

Synthesis Routes

The synthesis of EAMIC typically involves the cyclization of precursors such as ethyl 2-cyanoacetate with formamide and ammonium acetate under reflux conditions. This method allows for efficient formation of the imidazole ring while maintaining functional groups necessary for biological activity.

Q & A

Q. What synthetic routes are commonly employed to prepare ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate?

The compound can be synthesized via multi-step condensation reactions. For example, a nitro precursor (e.g., ethyl 4-nitro-1H-imidazole-5-carboxylate) may undergo catalytic hydrogenation or chemical reduction to introduce the amino group. Reaction conditions often involve refluxing in acetic acid with appropriate reducing agents (e.g., Pd/C for hydrogenation) . Characterization typically includes NMR (¹H/¹³C), IR spectroscopy, and elemental analysis to confirm structural integrity .

Q. Which spectroscopic techniques are essential for structural confirmation?

- ¹H and ¹³C NMR : To identify proton environments (e.g., aromatic imidazole protons, methyl groups) and carbon backbone.

- IR Spectroscopy : To detect functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino groups (N-H stretches) .

- Elemental Analysis : To verify purity and molecular formula .

Q. How can researchers assess the purity of this compound post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection is recommended for quantitative purity analysis. Thin-layer chromatography (TLC) and melting point determination provide preliminary assessments. For impurities, mass spectrometry (MS) can identify byproducts .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., unexpected NMR peaks) be systematically resolved?

Contradictions in NMR data may arise from tautomerism in the imidazole ring or residual solvents. Strategies include:

- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign correlations.

- Variable Temperature NMR : To study dynamic equilibria (e.g., keto-enol tautomerism).

- Byproduct Isolation : Column chromatography or recrystallization to separate impurities, followed by independent characterization .

Q. What experimental designs optimize regioselectivity during functionalization of the imidazole ring?

Regioselective substitutions can be achieved by:

- Protecting Groups : Temporarily blocking reactive sites (e.g., using benzyl groups for the amino moiety) to direct reactions to specific positions.

- Catalytic Systems : Transition-metal catalysts (e.g., CuI for Ullmann couplings) or base-promoted conditions (e.g., K₂CO₃ in DMF) to control reaction pathways . Computational modeling (e.g., DFT calculations) may predict reactive sites and guide synthetic planning .

Q. How can researchers study the reactivity of the amino group in this compound?

- Derivatization : React with acylating agents (e.g., acetic anhydride) to form amides, monitored via TLC or HPLC.

- Kinetic Studies : Vary reaction conditions (temperature, solvent polarity) to determine activation parameters.

- pH-Dependent Stability : Use UV-Vis spectroscopy to assess protonation states and degradation under acidic/basic conditions .

Methodological Considerations

Q. What are the best practices for handling hygroscopic or air-sensitive derivatives of this compound?

- Storage : Under inert gas (N₂/Ar) in sealed containers with desiccants.

- Reaction Setup : Use Schlenk lines or gloveboxes for moisture-sensitive steps.

- Characterization : Conduct IR and Karl Fischer titration to quantify residual moisture .

Q. How can computational tools aid in designing novel derivatives?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates.

- Docking Studies : For bioactive analogs, molecular docking identifies potential binding modes (e.g., with enzyme active sites) .

- Machine Learning : Train models on existing reaction data to predict optimal conditions (solvent, catalyst) .

Data Contradiction Analysis

Q. How to address inconsistent elemental analysis results despite high HPLC purity?

Q. What experimental validations are needed when literature protocols fail to reproduce?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.